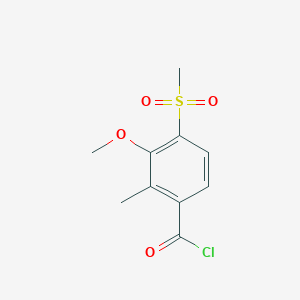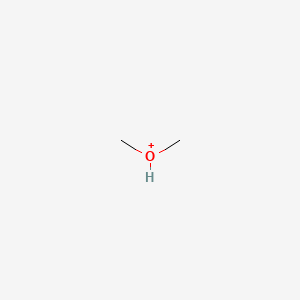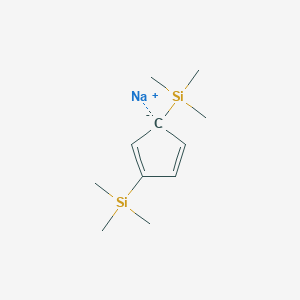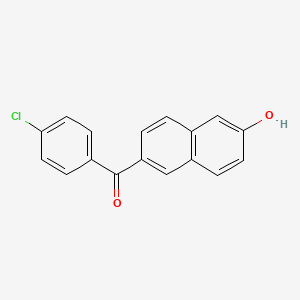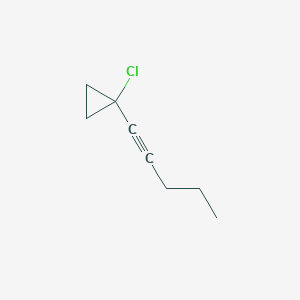
1-Chloro-1-(pent-1-yn-1-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(pent-1-yn-1-yl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopropane ring substituted with a chlorine atom and a pent-1-yn-1-yl group. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(pent-1-yn-1-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method is the chlorination of 1-(pent-1-yn-1-yl)cyclopropane using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(pent-1-yn-1-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropane derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of cyclopropane carboxylic acids or ketones.
Reduction: Formation of cyclopropane alcohols or alkanes.
Applications De Recherche Scientifique
1-Chloro-1-(pent-1-yn-1-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(pent-1-yn-1-yl)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropane ring strain and the presence of the chlorine atom contribute to its reactivity and specificity towards certain molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-methylcyclopropane
- 1-Chloro-1-ethylcyclopropane
- 1-Chloro-1-propylcyclopropane
Uniqueness
1-Chloro-1-(pent-1-yn-1-yl)cyclopropane is unique due to the presence of the pent-1-yn-1-yl group, which imparts additional reactivity and potential for further functionalization. This distinguishes it from other similar compounds that lack this alkyne functionality.
Propriétés
Numéro CAS |
143354-61-4 |
|---|---|
Formule moléculaire |
C8H11Cl |
Poids moléculaire |
142.62 g/mol |
Nom IUPAC |
1-chloro-1-pent-1-ynylcyclopropane |
InChI |
InChI=1S/C8H11Cl/c1-2-3-4-5-8(9)6-7-8/h2-3,6-7H2,1H3 |
Clé InChI |
KZZXTNGAQIZPIH-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC1(CC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



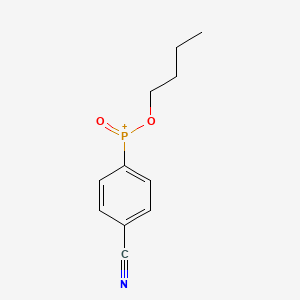
![Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-](/img/structure/B12548773.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester](/img/structure/B12548782.png)
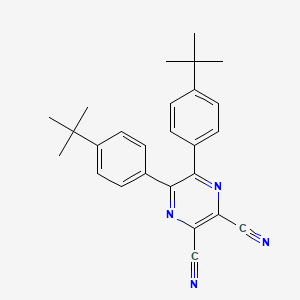
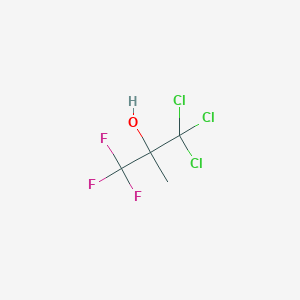
![[2-(Propane-1-sulfonyl)ethenyl]benzene](/img/structure/B12548803.png)
